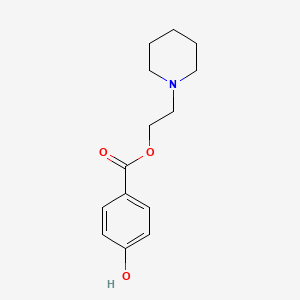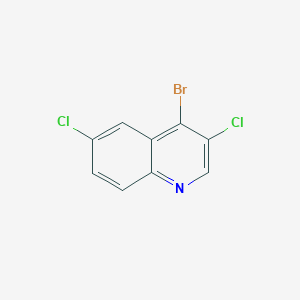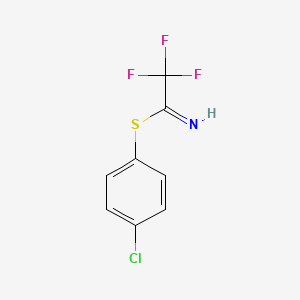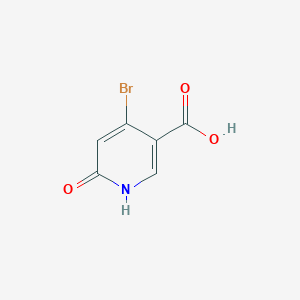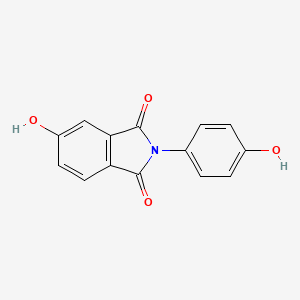
5-Hydroxy-2-(4-hydroxyphenyl)isoindoline-1,3-dione
概要
説明
Isoindoline-1,3-dione derivatives are aromatic compounds characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . They have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Synthesis Analysis
Isoindoline-1,3-dione derivatives can be synthesized through the reaction of phthalic anhydride and various derivatives of aniline in toluene solvent . The aim of this contribution was to develop a green synthesis technique for isoindolines/dioxoisoindolines . These compounds were synthesized using simple heating and relatively quick solventless reactions .Molecular Structure Analysis
These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . They have diverse synthetic strategies employed to access N-isoindoline-1,3-diones derivatives .Chemical Reactions Analysis
The reactivity of N-isoindoline-1,3-diones and their potential applications in different fields are explored . The innovative methodologies and transformations have enabled the efficient construction of these compounds with various substitution patterns .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various methods. For example, the FT-IR, 1H NMR, 13C NMR, and HRMS (APCI) can be used to analyze the compound .作用機序
These compounds derived from analogs of important biogenic amines were tested in silico (on the human dopamine receptor D2) to predict their affinities and some pharmacokinetic parameters . The in silico analysis suggests that the three isoindolines herein tested have the best properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .
Safety and Hazards
将来の方向性
The review underscores the need for sustainable and environmentally friendly synthetic approaches in this field . Furthermore, understanding the structure–activity relationships and biological properties of N-isoindoline-1,3-dione derivatives is crucial for unlocking their potential as therapeutic agents .
特性
CAS番号 |
72823-31-5 |
|---|---|
製品名 |
5-Hydroxy-2-(4-hydroxyphenyl)isoindoline-1,3-dione |
分子式 |
C14H9NO4 |
分子量 |
255.22 g/mol |
IUPAC名 |
5-hydroxy-2-(4-hydroxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H9NO4/c16-9-3-1-8(2-4-9)15-13(18)11-6-5-10(17)7-12(11)14(15)19/h1-7,16-17H |
InChIキー |
OCIADEXDJJEVOY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)O)O |
正規SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-Spiro[1-benzofuran-2,3'-pyrrolidine]](/img/structure/B3193457.png)
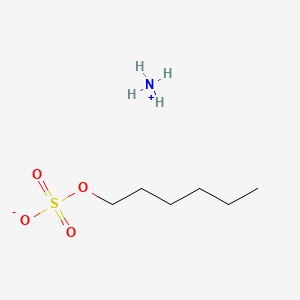
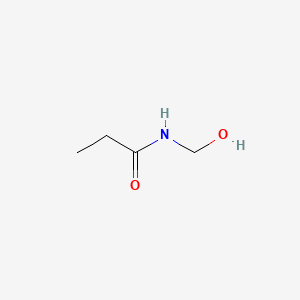
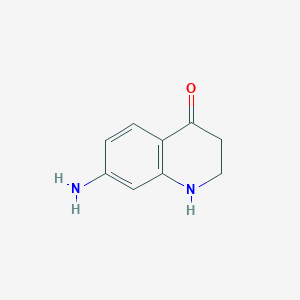

![4,5,6,7-Tetrahydrofuro[2,3-C]pyridine](/img/structure/B3193491.png)

